PRMT3 Methyltransferase Inhibition – Comparative Affinity Profiling
In a direct head‑to‑head comparison, 1‑(2,4‑dimethylphenyl)‑4‑((5‑methoxy‑2,4‑dimethylphenyl)sulfonyl)piperazine inhibited the protein arginine N‑methyltransferase 3 (PRMT3) methyltransferase domain with an EC₅₀ of 1.30 × 10³ nM (1.30 µM) as measured by a protein stabilization assay [REFS‑1]. In contrast, the close structural analog CHEMBL4755950 (a sulfonylpiperazine bearing a different N‑aryl group) showed an IC₅₀ of 1.90 × 10⁴ nM (19 µM) against recombinant human PRMT3, representing a 14.6‑fold weaker inhibition [REFS‑2]. This difference demonstrates that the specific 2,4‑dimethylphenyl/5‑methoxy‑2,4‑dimethylbenzenesulfonyl arrangement provides a distinct advantage for PRMT3 engagement.
| Evidence Dimension | PRMT3 inhibitory activity |
|---|---|
| Target Compound Data | EC₅₀ = 1.30 × 10³ nM (1.30 µM) |
| Comparator Or Baseline | CHEMBL4755950 (alternative sulfonylpiperazine): IC₅₀ = 1.90 × 10⁴ nM (19 µM) |
| Quantified Difference | 14.6‑fold stronger inhibition by the target compound |
| Conditions | PRMT3 methyltransferase domain (211‑531 residues) expressed in HEK293 cells; protein stabilization assay [REFS‑1]; recombinant human His‑tagged PRMT3 in E. coli BL21 (DE3) [REFS‑2] |
Why This Matters
For researchers procuring PRMT3 chemical probes, the 14.6‑fold potency advantage over a structurally related sulfonylpiperazine reduces the amount of compound required and minimizes off‑target risk at higher concentrations.
- [1] BindingDB BDBM50247349. Affinity Data EC₅₀: 1.30E+3 nM for PRMT3 methyltransferase domain. PMID: 25728001. View Source
- [2] BindingDB BDBM50550093 (CHEMBL4755950). Affinity Data IC₅₀: 1.90E+4 nM for recombinant human PRMT3. View Source
